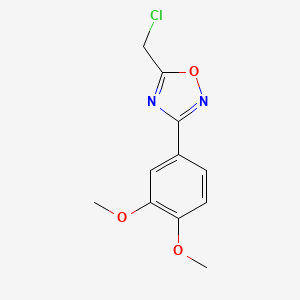

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

CAS No.: 91066-47-6

Cat. No.: VC1993924

Molecular Formula: C11H11ClN2O3

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91066-47-6 |

|---|---|

| Molecular Formula | C11H11ClN2O3 |

| Molecular Weight | 254.67 g/mol |

| IUPAC Name | 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3 |

| Standard InChI Key | PROALHWGUKNCJY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC |

Introduction

Chemical Structure and Properties

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by an oxadiazole ring substituted with a chloromethyl group and a 3,4-dimethoxyphenyl group. The key structural features and properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

| Property | Value |

|---|---|

| CAS Number | 91066-47-6 |

| Molecular Formula | C₁₁H₁₁ClN₂O₃ |

| Molecular Weight | 254.67 g/mol |

| IUPAC Name | 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3 |

| Standard InChIKey | PROALHWGUKNCJY-UHFFFAOYSA-N |

The structure consists of a five-membered 1,2,4-oxadiazole heterocyclic ring, which contains two nitrogen atoms and one oxygen atom. This ring is substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a chloromethyl group. The dimethoxy substitution pattern on the phenyl ring contributes to its unique electronic properties and potential biological activities .

Synthesis Methods

The synthesis of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves several well-established methods for oxadiazole formation. These methods are summarized in the following sections.

Cycloaddition of Amidoximes

One of the most common approaches for synthesizing 1,2,4-oxadiazoles is through the cycloaddition of amidoximes with carboxylic acid derivatives. This method typically involves the following steps:

-

Formation of an amidoxime from the corresponding nitrile

-

Reaction with an appropriate carboxylic acid derivative

For 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole specifically, the synthesis would involve:

-

Preparation of 3,4-dimethoxybenzamidoxime

-

Reaction with chloroacetyl chloride

From Nitrile Oxides

Another synthetic route involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles:

-

Generation of a nitrile oxide from an appropriate precursor

-

Cycloaddition with a suitable nitrile

Although this method is less common due to the potential for side reactions, it can be optimized for specific substitution patterns.

Modern Synthesis Methods

Recent advances in oxadiazole synthesis include:

Table 2: Modern Synthesis Methods for 1,2,4-Oxadiazoles

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Microwave-Assisted | Amidoximes, acyl chlorides | Microwave irradiation, NH₄F/Al₂O₃ or K₂CO₃ | Short reaction time, good yields |

| One-Pot Synthesis | Amidoximes, carboxylic acid esters | NaOH/DMSO, room temperature | Simple procedure, moderate to excellent yields |

| Vilsmeier Reagent | Amidoximes, carboxylic acids | Activation via Vilsmeier reagent | Good to excellent yields, one-pot synthesis |

| Tandem Reaction | Nitroalkenes, arenes, nitriles | TfOH | Excellent yields, short reaction time |

These modern methods offer advantages over traditional approaches, including shorter reaction times, higher yields, and more environmentally friendly conditions .

Biological Activity and Applications

Research Applications

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole serves as an important intermediate in organic synthesis:

-

Scaffold for developing new pharmaceutical compounds

-

Building block for more complex molecules

-

Tool for studying structure-activity relationships

-

Material for developing chemical libraries

The reactivity of the chloromethyl group allows for nucleophilic substitution reactions, enabling the creation of diverse derivatives for various applications.

Chemical Reactivity Analysis

Types of Reactions

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can participate in several types of chemical reactions:

Structure-Activity Relationships

The biological activity of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is influenced by various structural features:

Comparison with Similar Compounds

Table 3: Structural Comparison with Related Compounds

| Compound | Structural Difference | Effect on Properties |

|---|---|---|

| 5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole | Different dimethoxy substitution pattern (2,5 vs 3,4) | Altered electronic distribution and binding properties |

| 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | Chlorophenyl instead of dimethoxyphenyl | Reduced electron density on aromatic ring |

| 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole | Lacks chloromethyl group | Decreased reactivity for further functionalization |

| 5-(Bromomethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | Bromomethyl instead of chloromethyl | Increased reactivity in nucleophilic substitution |

The presence of both the chloromethyl group and the 3,4-dimethoxyphenyl group in 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole imparts unique chemical properties compared to similar compounds .

Drug-Likeness Properties

Recent research has examined the molecular properties and drug-likeness of various oxadiazole derivatives. Key parameters that determine the drug-likeness of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole include:

-

LogP value (lipophilicity)

-

Hydrogen bond donors and acceptors

-

Molecular weight

These properties are important for predicting the compound's potential as a drug candidate according to Lipinski's Rule of Five and related criteria.

Research Approaches and Techniques

Analytical Methods

Several analytical techniques are employed for characterizing 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight determination

-

Infrared Spectroscopy for functional group identification

-

X-ray Crystallography for three-dimensional structure elucidation

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the potential binding interactions of oxadiazole derivatives with various biological targets. For example, research by Kilic-Kurt demonstrated that some 1,3,4-oxadiazole derivatives showed promising interactions with VEGFR-2 kinase, forming hydrogen bonding interactions with key residues such as Asp1046 .

Similar studies with 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole could reveal its potential interactions with biological targets, providing insights into its possible therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume